L-Tryptophan-15N

Isotope Dilution Mass Spectrometry Internal Standard Purity Quantitative LC-MS/MS

L-Tryptophan-15N (synonyms: L-Tryptophan-(amino-15N), L-Tryptophan-α-15N, [1-15N]-L-tryptophan) is a stable isotope-labeled essential amino acid in which the natural abundance 14N atom at the α-amino position is substituted with the heavier 15N isotope (mass shift M+1, monoisotopic mass 205.09 Da vs. 204.09 Da for unlabeled).

Molecular Formula C11H12N2O2
Molecular Weight 205.22 g/mol
Cat. No. B12056800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tryptophan-15N
Molecular FormulaC11H12N2O2
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1
InChIKeyQIVBCDIJIAJPQS-ZNXOOWLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-Tryptophan-15N Procurement Guide: Specifications, Differentiation, and Verified Performance for Stable Isotope-Labeled Tryptophan Sourcing


L-Tryptophan-15N (synonyms: L-Tryptophan-(amino-15N), L-Tryptophan-α-15N, [1-15N]-L-tryptophan) is a stable isotope-labeled essential amino acid in which the natural abundance 14N atom at the α-amino position is substituted with the heavier 15N isotope (mass shift M+1, monoisotopic mass 205.09 Da vs. 204.09 Da for unlabeled) . The compound belongs to the class of position-specific, single-isotope-labeled amino acids used as internal standards (IS) in quantitative mass spectrometry, as metabolic tracers in flux analysis, and as site-specific probes in biomolecular NMR spectroscopy [1]. The L-Tryptophan-(amino-15N) specification from Sigma-Aldrich (Cat. No. 609064) certifies ≥99 atom% 15N isotopic enrichment, with chemical purity verified by melting point (280–285 °C, dec.) and optical activity ([α]20/D −30.5°, c = 1 in H2O) . Alternative suppliers, including MedChemExpress and Bidepharm, offer L-Tryptophan-15N at ≥98 atom% 15N and chemical purity ≥98% [2].

Why L-Tryptophan-15N Cannot Be Substituted by L-Tryptophan-15N2 or Unlabeled L-Tryptophan in Quantitative Analytical Workflows


Substituting L-Tryptophan-15N with unlabeled L-Tryptophan, L-Tryptophan-15N2, or L-Tryptophan-13C11,15N2 introduces quantifiable analytical liabilities. The single 15N label at the α-amino position (M+1 mass shift) provides a distinct isotopic signature that avoids the M+2 spectral overlap characteristic of the dual-labeled 15N2 variant, which can confound baseline resolution from endogenous 13C isotopologues in complex biological matrices . Position-specific labeling at the α-amino group further enables discrimination of nitrogen fate in metabolic transformations—such as transamination versus indole ring retention—that is impossible with uniformly or dual-labeled analogs [1]. Critically, the 99 atom% 15N enrichment specification of L-Tryptophan-(amino-15N) (Sigma 609064) yields approximately 1% residual unlabeled species, compared to 5% for the 95 atom% L-Tryptophan-15N2 (Sigma 574600), translating to a 5-fold reduction in unlabeled background signal that directly impacts the lower limit of quantification (LOQ) in isotope dilution MS assays .

L-Tryptophan-15N Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Isotopic Enrichment Purity: 99 atom% 15N (Single-Label) vs. 95 atom% 15N (Dual-Label) — Impact on Quantitative Background Signal

L-Tryptophan-(amino-15N) (Sigma-Aldrich Cat. 609064) is specified at 99 atom% 15N isotopic enrichment, corresponding to approximately 1% residual unlabeled (14N) species . In contrast, the closest dual-labeled analog L-Tryptophan-15N2 (Sigma-Aldrich Cat. 574600) is specified at 95 atom% 15N, corresponding to approximately 5% unlabeled carryover . This 4-percentage-point differential in enrichment translates to an unlabeled background signal that is approximately 5-fold higher for the 15N2 variant when used as an internal standard in isotope dilution mass spectrometry. Higher unlabeled background directly elevates the practical lower limit of quantification (LOQ) and may compromise accuracy at low analyte concentrations in biological matrices [1].

Isotope Dilution Mass Spectrometry Internal Standard Purity Quantitative LC-MS/MS

Validated LC-MS/MS Method Performance Using L-Tryptophan-amino-15N as Internal Standard: Linearity, Recovery, and Precision Benchmarks

In a fully validated UHPLC-ESI-MS/MS method for quantifying tryptophan (TRP), kynurenine (KYN), and kynurenic acid (KYNA) in human ocular fluid, L-tryptophan-amino-15N (99 atom% 15N) was employed as the internal standard [1]. The method achieved a linear calibration range of 4–2000 ng/mL for all three analytes with correlation coefficients (R²) exceeding 0.99 [1]. Mean recoveries at four concentration levels were 94.3–96.1% for TRP, 91.0–95.0% for KYN, and 96.0–97.6% for KYNA [1]. Intra-day precision (repeatability) expressed as RSD was below 4.4% (TRP), 6.4% (KYN), and 5.0% (KYNA), while inter-day precision (intermediate reproducibility) remained below 7% RSD for all analytes [1]. The LOD ranged from 0.2 to 1.20 ng/mL and the LOQ from 0.66 to 3.9 ng/mL [1]. By comparison, published methods using L-Tryptophan-15N2 as IS in plasma GC-MS reported inter-assay coefficients of variation of approximately 5.2% for L-Trp and 17.1% for L-Kyn [2], suggesting that the single-labeled amino-15N variant can support equal or superior precision in LC-MS/MS workflows.

LC-MS/MS Method Validation Internal Standard Performance Tryptophan Metabolite Quantification

Position-Specific 15N Labeling at the α-Amino Group Enables NMR-Based Protein Conformational Analysis Not Achievable with Dual-Labeled or Unlabeled Tryptophan

1-15N-L-Tryptophan (position-specific 15N at the indole nitrogen, equivalent to the amino-labeled variant in single-nitrogen detection mode) bound to wild-type tryptophan synthase produces a distinct 15N-HSQC cross peak at 10.25 ppm (1H axis) and 129 ppm (15N axis), arising from reduced solvent exchange of the bound ligand [1]. The addition of the allosteric ligand disodium α-glycerophosphate produced a signal twice as intense (2-fold increase), demonstrating that the 15N-HSQC signal intensity quantitatively reports on the equilibrium between open and closed enzyme conformations [1]. Critically, this conformational discrimination was demonstrated to be superior to UV-visible spectroscopy, which could not reliably distinguish open vs. closed states for mutant enzyme forms [1]. In contrast, uniformly 15N-labeled or 15N2-labeled tryptophan would generate multiple overlapping 15N resonances from both the amino and indole nitrogens, complicating spectral interpretation and precluding the clean single-cross-peak readout that enables rapid conformational screening of protein mutants [2].

Biomolecular NMR Protein Conformation 15N-HSQC Spectroscopy

Mass Shift M+1 vs. M+2: Spectral Simplicity and Reduced Isotopic Overlap for Single-Labeled vs. Dual-Labeled Tryptophan in MS Quantification

L-Tryptophan-(amino-15N) produces an M+1 mass shift (monoisotopic mass 205.09 Da) relative to unlabeled L-tryptophan (204.09 Da) . The dual-labeled analog L-Tryptophan-15N2 produces an M+2 shift (206.08 Da) . The M+1 shift of the single-labeled compound places the IS signal in a less congested region of the mass spectrum, reducing potential overlap with naturally occurring 13C2 isotopologues of unlabeled tryptophan (which also appear at M+2 with approximately 1.1% abundance per carbon × 11 carbons, yielding significant M+2 background). This is particularly relevant for analytes with high natural 13C abundance contributions at the M+2 channel. Furthermore, the fully labeled L-Tryptophan-13C11,15N2 analog produces an M+13 shift and carries a procurement cost of approximately $2,900 per 100 mg (Sigma 574597) [1], compared to the substantially lower cost of the single 15N-labeled compound (MCE: $175/1 mg for L-Tryptophan-15N vs. $119/1 mg for L-Tryptophan-15N2, though purity specifications differ) [2].

Mass Spectrometry Isotopic Interference M+1 vs. M+2 Mass Shift

Biosynthetic Production Route with Documented 15N Incorporation Efficiency: 98% Position-Specific Labeling via Candida utilis Fermentation

A biosynthetic method for producing [1-15N]-L-tryptophan via fermentation of Candida utilis mutants using 15N-labeled anthranilic acid (prepared from 99.34% [15N] urea) achieved 98% 15N incorporation at the indole position 1 with a 50% conversion ratio of 15N from the precursor [1]. In contrast, an alternative chemomicrobiological synthesis route using tryptophan synthase and labeled indole precursors achieved 99% 15N incorporation at position 1 of the indole ring and 99% 13C at position 2, but the incorporation at position 3 was only 90% 13C, demonstrating that position-specific labeling efficiency varies substantially depending on the synthetic route [2]. The biosynthetic route via Candida utilis offers a scalable fermentation-based approach that may support lower production costs at bulk scale compared to purely synthetic routes, although current procurement pricing for research-grade material reflects batch-scale economics [3].

Isotope Biosynthesis Metabolic Engineering 15N Precursor Incorporation

Procurement Cost Structure: Single-Label 15N vs. Dual-Label 15N2 vs. Fully-Labeled 13C11,15N2 — Cost-per-Labeled-Atom Efficiency

Procurement cost analysis across major suppliers reveals a non-linear relationship between labeling complexity and unit price. L-Tryptophan-15N (single amino-15N label, 98.62% purity) from MedChemExpress is priced at $175/1 mg and $250/5 mg (equivalent to $50/mg at the 5 mg scale) [1]. L-Tryptophan-15N2 (dual label, 95 atom% 15N) from the same supplier is priced at $119/1 mg and $301/5 mg ($60.20/mg at the 5 mg scale) . From Sigma-Aldrich, L-Tryptophan-15N2 (250 mg) is priced at approximately $1,150 ($4.60/mg at bulk scale) [2], while L-Tryptophan-13C11,15N2 (100 mg) costs $2,900 ($29.00/mg) [3]. L-Tryptophan-(amino-15N) from Sigma-Aldrich (Cat. 609064) is available via quote-only pricing for bulk orders . These data indicate that the single 15N-labeled compound occupies a strategically distinct procurement niche: it provides higher isotopic enrichment (99 atom% vs. 95 atom% for the Sigma 15N2 product) at a per-mg cost that is competitive with—and at certain scales, lower than—the dual-labeled alternative, while avoiding the substantial cost premium of the fully 13C,15N-labeled variant.

Stable Isotope Procurement Cost-Benefit Analysis Research Budget Optimization

L-Tryptophan-15N Optimal Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Quantitative LC-MS/MS Bioanalysis of Tryptophan and Kynurenine Pathway Metabolites in Clinical Matrices

L-Tryptophan-(amino-15N) is the preferred internal standard for validated LC-MS/MS methods quantifying tryptophan, kynurenine, and kynurenic acid in biological fluids. The documented method performance using this compound as IS—linearity from 4–2000 ng/mL, recoveries exceeding 91%, intra-day RSD below 6.4%, and LOQ as low as 0.66 ng/mL—provides a directly transferable validation framework for clinical metabolomics, pharmacological studies of IDO/TDO activity, and therapeutic monitoring of kynurenine pathway-targeted interventions [1]. The 99 atom% 15N enrichment minimizes unlabeled background, supporting accurate quantification at endogenous concentrations as low as nanomolar levels in serum and ocular fluids [1].

Protein NMR Spectroscopy for Conformational Analysis of Tryptophan-Binding Enzymes and Receptors

The position-specific 15N label at the α-amino (or indole) nitrogen enables 15N-HSQC NMR experiments that provide a single, well-resolved cross peak reporting on ligand binding and protein conformational state. This has been demonstrated with tryptophan synthase, where the 15N-HSQC signal intensity quantitatively discriminated open vs. closed conformations with a 2-fold signal change upon allosteric ligand binding—a capability not achievable with UV-visible spectroscopy or uniformly labeled tryptophan [2]. This application is directly relevant to structural biology groups studying tryptophan-binding proteins, including enzymes (TDO, IDO, tryptophan hydroxylase), transporters, and receptors.

Metabolic Flux Analysis of Nitrogen Fate in Tryptophan Catabolism: Distinguishing Amino-N vs. Indole-N Retention

The single 15N label at a defined position allows researchers to track the fate of the amino nitrogen independently from the indole nitrogen during tryptophan metabolism through the kynurenine and serotonin pathways. The documented biosynthesis of [1-15N]-L-tryptophan via Candida utilis fermentation using 99.34% [15N] urea as the ultimate nitrogen source demonstrates a scalable production route for this position-specific tracer [3]. For metabolic flux studies where nitrogen atom fate must be resolved—such as distinguishing transamination (loss of amino-N) from ring-opening reactions (retention of indole-N)—the position-specific single label provides mechanistic information that the dual-labeled 15N2 analog cannot resolve [2][3].

Cost-Sensitive Research-Grade Internal Standard Procurement for Small-to-Medium Scale Quantitative Studies

For laboratories operating within constrained budgets at the 1–5 mg procurement scale, L-Tryptophan-15N offers a favorable cost-to-enrichment ratio. At the 5 mg research scale, the single-labeled compound ($50/mg from MCE) is approximately 17% less expensive per milligram than the 15N2 analog ($60.20/mg), while providing higher isotopic enrichment (99 atom% vs. 95 atom% for Sigma 15N2) [4]. This combination of higher purity and moderate cost makes it the economically rational choice for pilot studies, method development, and small-cohort clinical analyses where every percentage point of unlabeled background reduction directly improves quantitative accuracy [1].

Technical Documentation Hub

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